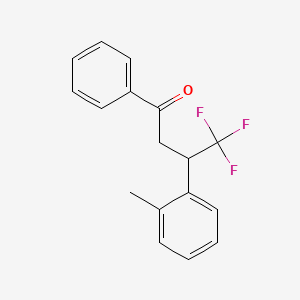
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one is an organic compound characterized by the presence of trifluoromethyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one typically involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor, such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid, to obtain 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound aim to reduce preparation costs and enable large-scale synthesis. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of microwave irradiation methods has also been explored to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various functionalized derivatives.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Another trifluoromethyl-containing compound with applications in agrochemicals and pharmaceuticals.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Used as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs.
Uniqueness
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and phenyl groups enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
921932-62-9 |
|---|---|
Formule moléculaire |
C17H15F3O |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H15F3O/c1-12-7-5-6-10-14(12)15(17(18,19)20)11-16(21)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
Clé InChI |
LGWGCSVAJCFHRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CC(=O)C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


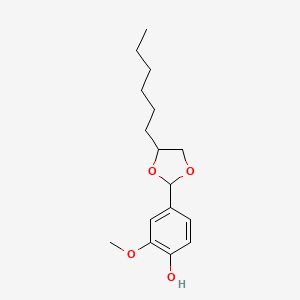
![4-hydroxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B12614873.png)
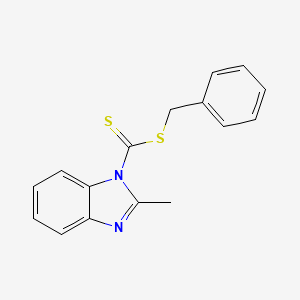
![4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol](/img/structure/B12614893.png)
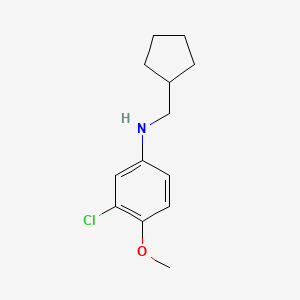

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)


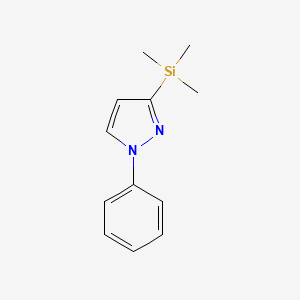

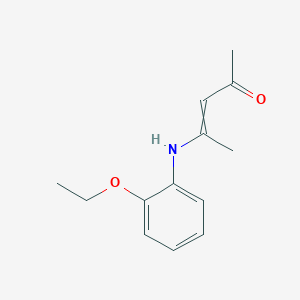
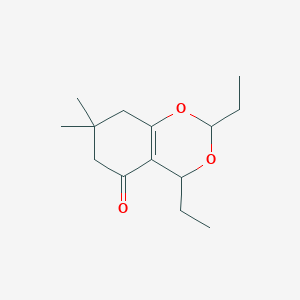
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
